molecular formula C17H22ClNO2 B8752432 Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B8752432
M. Wt: 307.8 g/mol
InChI Key: NZNBCNDDDUZQPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(4-chlorophenyl)-3-methyl-5,6-dihydropyridine-1(2H)-carboxylate is a useful research compound. Its molecular formula is C17H22ClNO2 and its molecular weight is 307.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H22ClNO2

Molecular Weight

307.8 g/mol

IUPAC Name

tert-butyl 4-(4-chlorophenyl)-5-methyl-3,6-dihydro-2H-pyridine-1-carboxylate

InChI

InChI=1S/C17H22ClNO2/c1-12-11-19(16(20)21-17(2,3)4)10-9-15(12)13-5-7-14(18)8-6-13/h5-8H,9-11H2,1-4H3

InChI Key

NZNBCNDDDUZQPM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CCN(C1)C(=O)OC(C)(C)C)C2=CC=C(C=C2)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Name
CC1CN(C(=O)OC(C)(C)C)CCC1(O)c1ccc(Cl)cc1
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A suspension of tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate (5.5 g, 16.88 mmol) in concentrated HCl (15 mL, 180 mmol) was stirred until a homogeneous solution was observed. The reaction was then heated to reflux and stirred overnight. The mixture was cooled to 0° C. and treated with the careful, portion-wise addition of solid sodium hydroxide until a pH of ˜13 was achieved. The biphasic mixture was extracted 5× with ethyl acetate, and the combined organic phases were washed with a small amount of brine, dried over sodium sulfate, and concentrated in-vacuo to 3.3 g of a colorless oil. The oil was dissolved in THF (50 mL), and the resulting solution was treated with BOC-anhydride (4.67 mL, 20.13 mmol). The reaction was stirred for two days at room temperature. After this time, the mixture was concentrated in vacuo, and the resulting residue was purified over a 330 g silica gel column, eluting at 100 mL/min with a 0% to 15% ethyl acetate/hexanes gradient followed by 15% ethyl acetate/hexanes to yield the title compound (4.93 g, 16.02 mmol, 88% yield) as a colorless solid. The product isolated contained 15% of tert-butyl 4-(4-chlorophenyl)-5-methyl-5,6-dihydropyridine-1(2H)-carboxylate, resulting from a byproduct in the previous step. The material was used as-is. MS (ESI+)=252.2 (M+tert-Bu)+.
Name
tert-butyl 4-(4-chlorophenyl)-4-hydroxy-3-methylpiperidine-1-carboxylate
Quantity
5.5 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
BOC-anhydride
Quantity
4.67 mL
Type
reactant
Reaction Step Three
Yield
88%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.